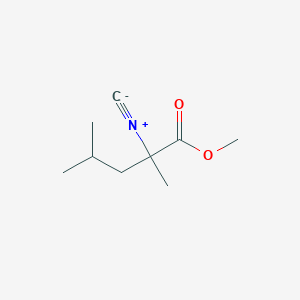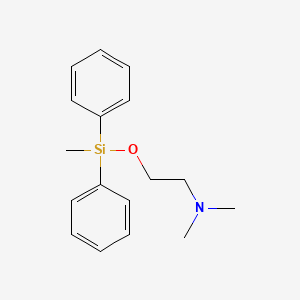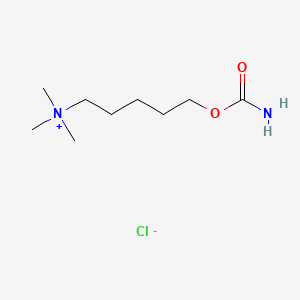
BENZO(e)PYRENE, 9,10-DIHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZO(e)PYRENE, 9,10-DIHYDRO- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo[a]pyrene and is characterized by the presence of vicinal hydroxyl and epoxide functional groups .
Métodos De Preparación
The preparation of BENZO(e)PYRENE, 9,10-DIHYDRO- involves several synthetic routes. One common method is the epoxidation of benzo[a]pyrene-7,8-dihydrodiol using human cytochrome P450 enzymes Industrial production methods often involve the use of chemical reagents such as bromo acetate precursors and specific reaction conditions to achieve the desired stereoisomers .
Análisis De Reacciones Químicas
BENZO(e)PYRENE, 9,10-DIHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents. The major products formed from these reactions include epoxides and diols . For instance, the compound can undergo spontaneous thermal racemization and photoisomerization, leading to the formation of pyreno[4,5-b]oxepine .
Aplicaciones Científicas De Investigación
BENZO(e)PYRENE, 9,10-DIHYDRO- has several scientific research applications. In chemistry, it is used to study the mechanisms of PAH metabolism and the formation of DNA adducts . In biology and medicine, it is used to investigate the carcinogenic properties of PAHs and their effects on human health . The compound is also used in environmental studies to understand the degradation of PAHs and their impact on ecosystems .
Mecanismo De Acción
The mechanism of action of BENZO(e)PYRENE, 9,10-DIHYDRO- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes convert the compound into reactive intermediates that form DNA adducts by covalent binding. This process interferes with DNA transcription and can lead to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway is also involved in the regulation of these metabolic processes .
Comparación Con Compuestos Similares
BENZO(e)PYRENE, 9,10-DIHYDRO- is similar to other PAH derivatives such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and pyrene . it is unique in its specific metabolic activation pathway and the formation of distinct DNA adducts . Other similar compounds include benzo[a]anthracene and fluoranthene, which also undergo metabolic activation to form reactive intermediates .
Propiedades
Número CAS |
66788-01-0 |
|---|---|
Fórmula molecular |
C20H14 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
11,12-dihydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1,3-7,9-12H,2,8H2 |
Clave InChI |
LFFOMFJFZJWEHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)






![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
